molecular formula C14H16ClN3OS B4802683 5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-cyclopropyl-4H-1,2,4-triazole-3-thiol

5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-cyclopropyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B4802683
M. Wt: 309.8 g/mol
InChI Key: QMNQGBNHIHHKEG-UHFFFAOYSA-N
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Description

5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-cyclopropyl-4H-1,2,4-triazole-3-thiol is a complex organic compound with a molecular formula of C14H16ClN3OS This compound is notable for its unique structure, which includes a triazole ring, a cyclopropyl group, and a phenoxyethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-cyclopropyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps, including nucleophilic aromatic substitution and cyclization reactions. One common synthetic route starts with the reaction of 2-chloro-5-methylphenol with ethyl bromoacetate to form an ester intermediate. This intermediate then undergoes nucleophilic substitution with cyclopropylamine to yield the corresponding amide. The final step involves cyclization with thiourea to form the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for maximizing production efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-cyclopropyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or phenoxy groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-cyclopropyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-cyclopropyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular processes by binding to DNA or proteins, leading to altered cellular functions and responses .

Comparison with Similar Compounds

Similar Compounds

  • 5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
  • 5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-cyclopropyl-4H-1,2,4-triazole-3-thiol lies in its cyclopropyl group, which imparts specific steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new drugs and materials with unique properties .

Properties

IUPAC Name

3-[1-(2-chloro-5-methylphenoxy)ethyl]-4-cyclopropyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3OS/c1-8-3-6-11(15)12(7-8)19-9(2)13-16-17-14(20)18(13)10-4-5-10/h3,6-7,9-10H,4-5H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNQGBNHIHHKEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC(C)C2=NNC(=S)N2C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-cyclopropyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-cyclopropyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-cyclopropyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
Reactant of Route 4
5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-cyclopropyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-cyclopropyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
Reactant of Route 6
5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-cyclopropyl-4H-1,2,4-triazole-3-thiol

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